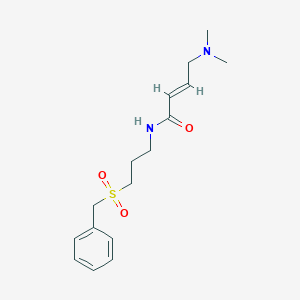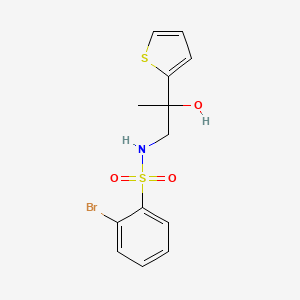
(E)-N-(3-Benzylsulfonylpropyl)-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3-Benzylsulfonylpropyl)-4-(dimethylamino)but-2-enamide, also known as Bz-423, is a small molecule that has been extensively studied for its potential therapeutic applications. Bz-423 has been found to exhibit anti-inflammatory and anti-tumor properties and has been investigated for its potential use in treating various diseases.
Mechanism of Action
The mechanism of action of (E)-N-(3-Benzylsulfonylpropyl)-4-(dimethylamino)but-2-enamide involves the activation of the mitochondrial apoptotic pathway. This compound binds to the protein VDAC1, which is located on the outer membrane of the mitochondria. This binding leads to the release of cytochrome c from the mitochondria, which activates the caspase cascade and ultimately leads to apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use in treating various diseases such as multiple sclerosis, rheumatoid arthritis, and lupus.
Advantages and Limitations for Lab Experiments
(E)-N-(3-Benzylsulfonylpropyl)-4-(dimethylamino)but-2-enamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been extensively studied, and its mechanism of action is well understood. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving (E)-N-(3-Benzylsulfonylpropyl)-4-(dimethylamino)but-2-enamide. One potential area of research is the development of more soluble analogs of this compound that can be used in a wider range of experiments. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease could be investigated.
Synthesis Methods
(E)-N-(3-Benzylsulfonylpropyl)-4-(dimethylamino)but-2-enamide can be synthesized using a multistep process involving the reaction of various reagents. The synthesis involves the reaction of 3-bromopropylbenzene with sodium sulfinate to form a sulfinic acid intermediate, which is then converted to the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with dimethylaminoacrolein to form this compound.
Scientific Research Applications
(E)-N-(3-Benzylsulfonylpropyl)-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use in treating various diseases such as multiple sclerosis, rheumatoid arthritis, and lupus.
properties
IUPAC Name |
(E)-N-(3-benzylsulfonylpropyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-18(2)12-6-10-16(19)17-11-7-13-22(20,21)14-15-8-4-3-5-9-15/h3-6,8-10H,7,11-14H2,1-2H3,(H,17,19)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXCSULKKZYOBG-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCCS(=O)(=O)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCCS(=O)(=O)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2983253.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2983256.png)

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 6-(1H-pyrazol-1-yl)pyridine-2-carboxylate](/img/structure/B2983259.png)
![8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2983260.png)


![Pyrido[3,2-f]quinoxaline](/img/structure/B2983264.png)


![4-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2983273.png)
